molecular formula C15H19N3O2S B12481573 3-methyl-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide

3-methyl-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide

Cat. No.: B12481573
M. Wt: 305.4 g/mol
InChI Key: CDQUWGQMKHTEAQ-UHFFFAOYSA-N
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Description

3-methyl-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the 3-Methylphenoxy Group: The 3-methylphenoxy group can be introduced via a nucleophilic substitution reaction using 3-methylphenol and an appropriate leaving group.

    Formation of the Butanamide Moiety: The butanamide moiety can be formed by reacting the intermediate with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazoles or phenoxy derivatives.

Scientific Research Applications

3-methyl-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide
  • 3-methyl-N-{5-[(2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide
  • 3-methyl-N-{5-[(3-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide

Uniqueness

3-methyl-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical and biological properties

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

3-methyl-N-[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C15H19N3O2S/c1-10(2)7-13(19)16-15-18-17-14(21-15)9-20-12-6-4-5-11(3)8-12/h4-6,8,10H,7,9H2,1-3H3,(H,16,18,19)

InChI Key

CDQUWGQMKHTEAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C(S2)NC(=O)CC(C)C

Origin of Product

United States

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